methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a bromo-fluorobenzyl group and a methyl acetate group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable bromo-fluorobenzyl halide reacts with the chromen-2-one core.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromo-fluorobenzyl group can bind to active sites on enzymes or receptors, inhibiting their activity. The chromen-2-one core can interact with various cellular pathways, modulating biological processes such as inflammation and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s concentration.
Comparison with Similar Compounds
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
Fluorescein: A chromen-2-one derivative used as a fluorescent dye in various applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO5/c1-11-15-6-5-14(26-10-12-3-4-13(21)7-17(12)22)8-18(15)27-20(24)16(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVBYOVEMGHQFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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